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molecular formula C9H8ClN3S B371291 methyl N-(4-chlorophenyl)-N'-cyanoimidothiocarbamate

methyl N-(4-chlorophenyl)-N'-cyanoimidothiocarbamate

Cat. No. B371291
M. Wt: 225.7g/mol
InChI Key: JQQYOBFMPUTSFR-UHFFFAOYSA-N
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Patent
US05322858

Procedure details

p-Chlorophenyl isothiocyanate (XXXIa) (50.7 grams) is added to a suspension of sodium cyanamide (19.2 g) in ethanol (30 mL) with stirring which slowly dissolves and precipitates the sodium salt of N-cyano-N'-p-chlorophenylthiourea (XXXIIa) which is filtered off, washed with ethanol and dried to yield 36.2 grams which are suspended in 200 mL of ethanol and combined with 37.6 grams of methyl iodide with rapid stirring at ambient room temperature. The product separates as heat is evolved. The suspension is cooled in an ice bath, the solids filtered, washed with water and dried to give N-cyano-N'-p-chlorophenyl-S-methylisothiourea (XXXIIIa).
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.[N:11]#[C:12][NH2:13].[Na].[CH3:15]I>C(O)C>[C:12]([NH:13][C:9](=[N:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[S:10][CH3:15])#[N:11] |f:1.2,^1:13|

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S
Name
Quantity
19.2 g
Type
reactant
Smiles
N#CN.[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
37.6 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
slowly dissolves
CUSTOM
Type
CUSTOM
Details
precipitates the sodium salt of N-cyano-N'-p-chlorophenylthiourea (XXXIIa) which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 36.2 grams which
STIRRING
Type
STIRRING
Details
with rapid stirring at ambient room temperature
TEMPERATURE
Type
TEMPERATURE
Details
as heat
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solids filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)NC(SC)=NC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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